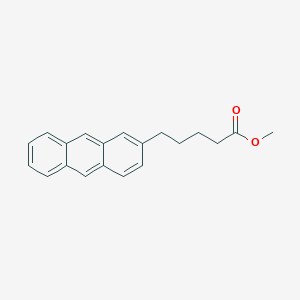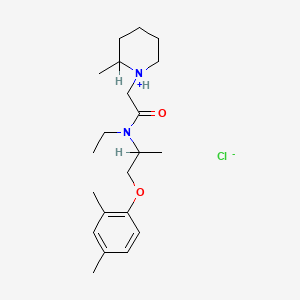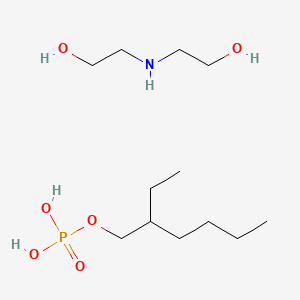
2-Ethylhexyl phosphate diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl phosphate diethanolamine salt is an organophosphorus compound that combines the properties of 2-ethylhexyl phosphate and diethanolamine. This compound is known for its surfactant properties and is used in various industrial applications, including as a plasticizer and in the extraction of metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl phosphate diethanolamine salt typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions, with the molar ratio of phosphorus oxychloride to 2-ethylhexanol being 1:1.5-2.5. The mixture is stirred at 15-25°C for 1-3 hours, followed by the removal of HCl gas. The temperature is then raised to 40-70°C, and the reaction continues for 1-4 hours. Finally, an NaOH solution is added, and the product is obtained through washing, filtration, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl phosphate diethanolamine salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Involves the reduction of the phosphate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphate compounds, and substituted organophosphorus compounds.
Scientific Research Applications
2-Ethylhexyl phosphate diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a plasticizer in the production of plastics and as a solvent in the extraction of metals like uranium and rare earth elements
Mechanism of Action
The mechanism of action of 2-ethylhexyl phosphate diethanolamine salt involves its interaction with molecular targets through its phosphate and diethanolamine groups. The phosphate group can form hydrogen bonds and ionic interactions with various biomolecules, while the diethanolamine group can interact with hydrophilic and hydrophobic regions of molecules. These interactions facilitate the compound’s role as a surfactant and its ability to solubilize and stabilize various compounds.
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Similar in structure but lacks the diethanolamine group.
Diethanolamine: Contains the diethanolamine group but lacks the phosphate group.
2-Ethylhexyl phosphate: Contains the phosphate group but lacks the diethanolamine group
Uniqueness
2-Ethylhexyl phosphate diethanolamine salt is unique due to its combination of phosphate and diethanolamine groups, which impart both surfactant properties and the ability to interact with a wide range of molecules. This makes it particularly useful in applications requiring solubilization and stabilization of compounds.
Properties
CAS No. |
73070-48-1 |
|---|---|
Molecular Formula |
C12H30NO6P |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
2-ethylhexyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-3-5-6-8(4-2)7-12-13(9,10)11;6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H2,9,10,11);5-7H,1-4H2 |
InChI Key |
AMQKEJDPYCXDMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)O.C(CO)NCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


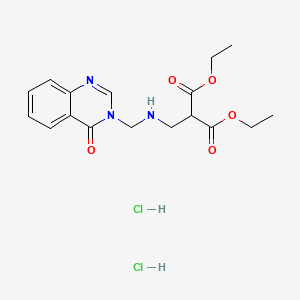
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)


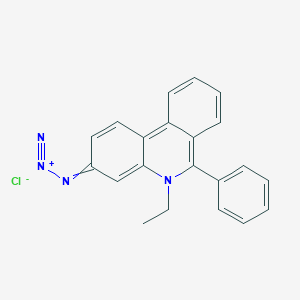

![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
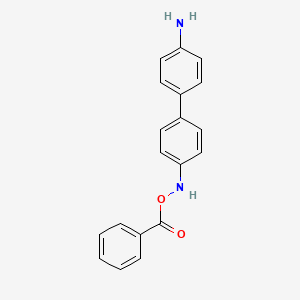
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
